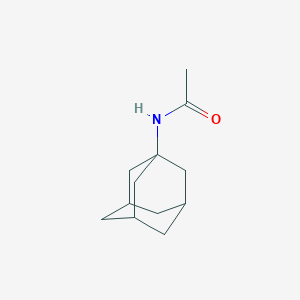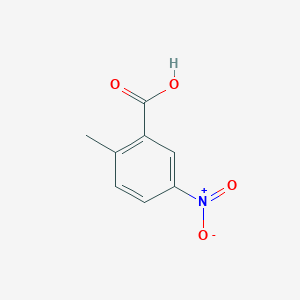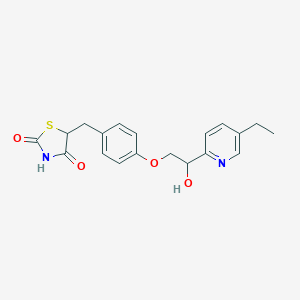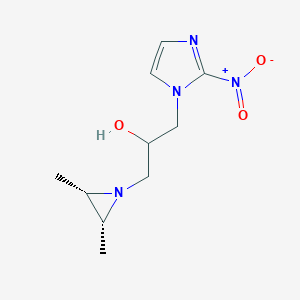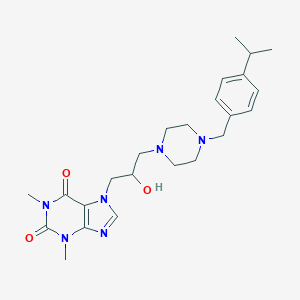
6-Chloro-1,3,5-triazine-2,4-diamine
概要
説明
6-Chloro-1,3,5-triazine-2,4-diamine is an organic compound with the formula C3H4ClN5 . It is a white solid and is the chlorinated derivative of 1,3,5-triazine .
Synthesis Analysis
A library of compounds with a 6, N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base .Molecular Structure Analysis
The molecular structure of 6-Chloro-1,3,5-triazine-2,4-diamine consists of a triazine ring with two amine groups and one chlorine atom attached . The molecular weight is 145.550 .Chemical Reactions Analysis
The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine involves a three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines in the presence of hydrochloric acid . This is followed by treatment with a base, which promotes a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-1,3,5-triazine-2,4-diamine include a molecular weight of 145.550 . More detailed properties are not available in the retrieved papers.科学的研究の応用
Biomimetic Recognition and Sensing Systems
The compound has been used to develop a sensing system based on a biomimetic receptor of a molecularly imprinted polymer . This system is designed for the electrochemical determination of the compound itself . The polymer prepared with a specific ratio of monomers showed the most selective rebinding to the compound .
Herbicide Residue Regulation
6-Chloro-1,3,5-triazine-2,4-diamine has been studied for its role in regulating the concentration of herbicides in soil pore water . This is particularly important in preventing crop injury caused by herbicide residue .
Antimicrobial Activity
Synthesized compounds of 1,3,5-triazine have been evaluated for their antimicrobial activity against E. coli, S. aureus, and C. albicans . This suggests potential applications in the development of new antimicrobial agents .
Peptide Coupling Agent
2-Chloro-4,6-dimethoxy-1,3,5-triazine, a variant of the compound, is used as a peptide coupling agent for the purification of peptides . It is used in the synthesis of other compounds through coupling with N-methylmorpholine in tetrahydrofuran .
作用機序
Target of Action
It’s known that similar compounds like atrazine have targets such as the eyes, skin, respiratory system, central nervous system, and liver .
Mode of Action
It’s known that similar compounds act as bronsted bases, capable of accepting a hydron from a donor .
Biochemical Pathways
Similar compounds have been found to modify growth, enzymatic processes, and photosynthesis in plants .
Pharmacokinetics
Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may have significant environmental persistence .
Result of Action
One of the synthesized derivatives of similar compounds demonstrated encouraging inhibition of both gram-positive and gram-negative bacteria compared with the standard drug ofloxacin .
Action Environment
Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may interact significantly with environmental factors .
特性
IUPAC Name |
6-chloro-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFVNNKYKYZTJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NC(=N1)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037806 | |
| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1,3,5-triazine-2,4-diamine | |
CAS RN |
3397-62-4 | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deisopropyldeethyl atrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3397-62-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4,6-diamino-1,3,5-triazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.237 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-4,6-DIAMINO-S-TRIAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVZ1HMR84L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-chloro-4,6-diamino-1,3,5-triazine?
A1: The molecular formula is C3H4ClN5, and its molecular weight is 145.58 g/mol. []
Q2: What spectroscopic techniques have been used to characterize 2-chloro-4,6-diamino-1,3,5-triazine?
A2: Researchers have employed FT-Raman, FT-IR, and ultraviolet absorption spectroscopy to analyze the vibrational frequencies, functional groups, and electronic transitions of this compound. [, ]
Q3: Have computational chemistry methods been applied to study 2-chloro-4,6-diamino-1,3,5-triazine?
A3: Yes, density functional theory (DFT) calculations have been utilized to investigate the molecular geometry, vibrational frequencies, and bonding characteristics. Natural Bond Orbital (NBO) analysis has provided insights into hyperconjugative interactions and charge delocalization within the molecule. [, ]
Q4: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-chloro-4,6-diamino-1,3,5-triazine derivatives?
A4: Research has focused on chemometric analysis and ranking of lipophilicity parameters like AlogP, MlogP, and WLOGP for various 6-chloro-1,3,5-triazine derivatives. This work lays the groundwork for understanding the relationship between structure and lipophilicity, which can inform future QSAR model development. []
Q5: What are the applications of 2-chloro-4,6-diamino-1,3,5-triazine in material science?
A5: This compound can be used as a dye mediator to introduce amino groups onto cotton fibers. This modification facilitates the grafting of thermo-responsive polymers like PNIPAAm, creating "smart textiles" with potential in self-adjustment, water storage, and controlled drug release. []
Q6: Are there any known applications of 2-chloro-4,6-diamino-1,3,5-triazine in catalysis?
A6: While 2-chloro-4,6-diamino-1,3,5-triazine itself hasn't been extensively explored as a catalyst, its derivatives, particularly those containing pyrazolyl groups, have been synthesized using microwave irradiation. This method enables the creation of symmetrical and asymmetrical 1,3,5-triazine-2,4,6-triamines, which could potentially be explored for catalytic applications. [, ]
Q7: How does 2-chloro-4,6-diamino-1,3,5-triazine behave in the environment?
A7: 2-chloro-4,6-diamino-1,3,5-triazine is a metabolite of atrazine, a widely used herbicide. Studies have detected its presence in soil as a product of atrazine degradation. [, ]
Q8: What methods have been investigated for the degradation of 2-chloro-4,6-diamino-1,3,5-triazine?
A8: Research has shown that the photo-Fenton process effectively degrades 2-chloro-4,6-diamino-1,3,5-triazine in aqueous solutions. This process is faster and more efficient than Fenton and UV/H2O2 processes. [] Additionally, a Nocardia strain has demonstrated the ability to degrade this compound through N-dealkylation and hydrolysis reactions. []
Q9: What are the byproducts of 2-chloro-4,6-diamino-1,3,5-triazine degradation?
A9: The photo-Fenton process leads to the formation of chloride ions, nitrate ions, and cyanuric acid. Importantly, no carbon dioxide or ammonia is produced, suggesting that the nitrogen atoms within the triazine ring remain intact. [] Microbial degradation by the Nocardia strain yields products like 4-amino-2-hydroxy-6-isopropylamino-1,3,5-triazine, 4-amino-1,2-dihydro-1,3,5-triazin-2-one, and dicyanodi-amidine. []
Q10: How do organic fertilizers impact the degradation of atrazine and its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine?
A10: Studies indicate that organic fertilizers initially slow down atrazine degradation but don't lead to long-term accumulation of atrazine or its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine, in the soil. []
Q11: Has 2-chloro-4,6-diamino-1,3,5-triazine been investigated in the context of immunology?
A11: Yes, it has been utilized in the synthesis of melamine haptens. These haptens, coupled with carrier proteins, are used to generate antibodies for melamine detection in food products, highlighting its role in immunoassay development. [, , ]
Q12: What analytical methods are employed for the detection and quantification of 2-chloro-4,6-diamino-1,3,5-triazine?
A12: High-performance liquid chromatography (HPLC) coupled with photodiode array detection is commonly used to analyze 2-chloro-4,6-diamino-1,3,5-triazine in environmental samples, particularly in studies evaluating the effectiveness of vegetated filter strips in reducing herbicide runoff. []
Q13: Are there any studies on the electroreduction of 2-chloro-4,6-diamino-1,3,5-triazine?
A13: Yes, electrochemical studies on mercury electrodes have been conducted. The research elucidated the mechanism of its electroreduction, a four-electron irreversible process, across a range of pH conditions. []
Q14: What is known about the dissociation constants of 2-chloro-4,6-diamino-1,3,5-triazine?
A14: Research using ultraviolet absorption spectroscopy determined pKb values for the protonation of the ring nitrogen and the dissociation of the amino groups. This information is crucial for understanding the compound's behavior in various pH environments. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

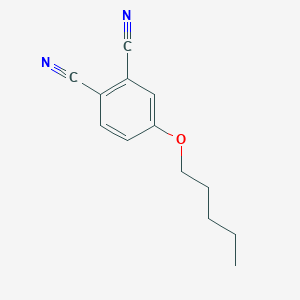


![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
